

Application Note: Quantification of Cilastatin Sulfoxide in Preclinical Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Cilastatin Sulfoxide*

Cat. No.: *B13845892*

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Introduction

Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal metabolism. Understanding the pharmacokinetics of cilastatin and its metabolites is crucial for evaluating its safety and efficacy in preclinical studies. One of the primary metabolites is **cilastatin sulfoxide**. Accurate quantification of this metabolite in biological matrices is essential for a comprehensive pharmacokinetic profile. This application note provides detailed protocols and methodologies for the quantification of **cilastatin sulfoxide** in preclinical pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Pharmacokinetic Data Summary

The following table summarizes hypothetical, yet typical, pharmacokinetic parameters of **cilastatin sulfoxide** in a preclinical rodent model following intravenous administration of cilastatin. These values are representative of what might be observed in such studies.

Parameter	Unit	Value
Cmax (Maximum Concentration)	ng/mL	850
Tmax (Time to Maximum Concentration)	h	0.5
AUC _{0-t} (Area Under the Curve)	ng·h/mL	1200
t _{1/2} (Half-life)	h	1.2
CL/F (Apparent Clearance)	L/h/kg	0.25
Vd/F (Apparent Volume of Distribution)	L/kg	0.4

Experimental Protocols

A robust and validated bioanalytical method is critical for the accurate quantification of **cilastatin sulfoxide**. Below is a detailed protocol for a typical LC-MS/MS method.

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for extracting **cilastatin sulfoxide** from plasma samples.

- Sample Thawing: Thaw frozen plasma samples and standards on ice to prevent degradation.
- Aliquoting: Aliquot 50 μ L of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Addition: Add 10 μ L of internal standard (IS) working solution (e.g., a stable isotope-labeled **cilastatin sulfoxide**) to each tube, except for blank samples.
- Protein Precipitation: Add 200 μ L of ice-cold acetonitrile to each tube.
- Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Injection: Inject a specified volume (e.g., 5-10 μ L) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions for the analysis of **cilastatin sulfoxide**.

- Liquid Chromatography (LC)
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- **Cilastatin Sulfoxide:** Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined based on the compound's mass)
- Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values for the IS)

- Ion Source Parameters:

- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument

Visualizations

Metabolic Pathway

The following diagram illustrates the metabolic conversion of cilastatin to its sulfoxide metabolite.

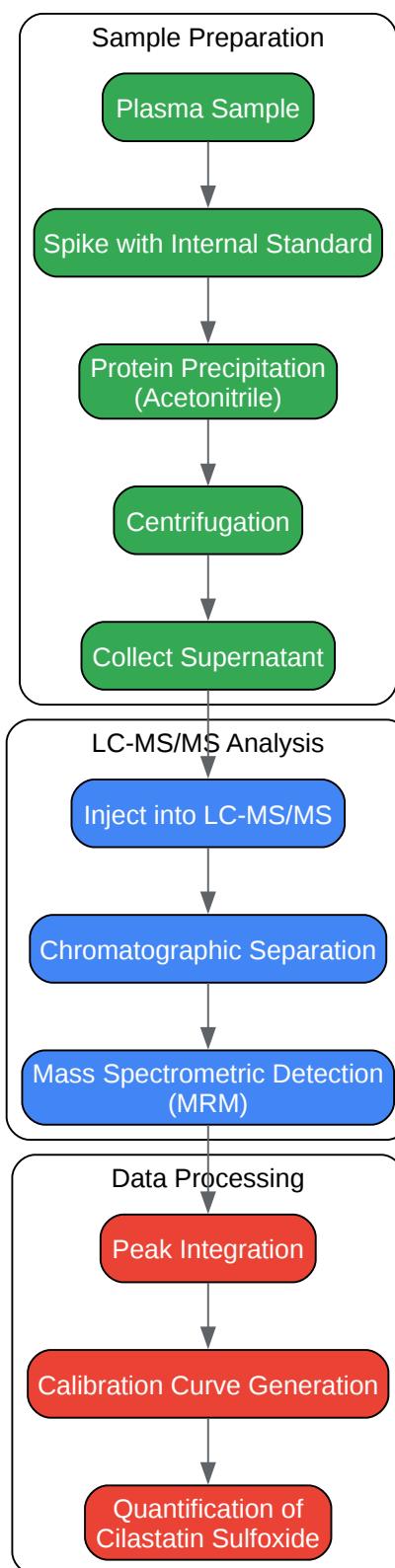


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Metabolic conversion of cilastatin.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for quantifying **cilastatin sulfoxide** in preclinical plasma samples.



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Quantification workflow for **cilastatin sulfoxide**.

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